3,4-Dimethylhex-4-en-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
122903-30-4 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
3,4-dimethylhex-4-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-4-7(2)8(3)5-6-9/h4,8-9H,5-6H2,1-3H3 |
InChI Key |
ZAKHTSOODKPHGT-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(C)CCO |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Dimethylhex 4 En 1 Ol and Its Stereoisomers
Retrosynthetic Analysis Strategies for the Construction of 3,4-Dimethylhex-4-en-1-ol
A retrosynthetic analysis of this compound allows for the deconstruction of the target molecule into simpler, commercially available starting materials. The primary alcohol functionality can be envisioned as arising from the reduction of a corresponding aldehyde or carboxylic acid. This initial disconnection simplifies the target to a γ,δ-unsaturated aldehyde.
A key feature of this aldehyde is the trisubstituted double bond with an adjacent stereocenter. A powerful transformation to construct such a motif is the Claisen rearrangement, a wikipedia.orgwikipedia.org-sigmatropic shift. wikipedia.org This leads to a disconnection of the C3-C4 bond, revealing a simpler allyl vinyl ether precursor. This ether can be conceptually formed from an allylic alcohol and a vinyl ether or its equivalent.
Alternatively, the carbon skeleton can be assembled through standard carbon-carbon bond-forming reactions. For instance, disconnection at the C2-C3 bond suggests a Grignard-type addition of an ethyl magnesium halide to a substituted butenal. Another possibility involves a Wittig or Horner-Wadsworth-Emmons reaction to form the double bond, which would disconnect the molecule at the C4-C5 bond.
Foundational Synthetic Approaches to the Carbon Skeleton
The construction of the this compound carbon backbone can be achieved through several robust synthetic methods.
Approaches Involving Alkene Functionalization
A prominent strategy for forming the core structure of this compound is through an olefin isomerization-Claisen rearrangement sequence. pitt.edu This approach begins with the synthesis of a diallyl ether, which upon exposure to an iridium(I) catalyst, undergoes isomerization to form an allyl vinyl ether. Subsequent heating of this intermediate induces a highly diastereoselective wikipedia.orgwikipedia.org sigmatropic rearrangement to yield a γ,δ-unsaturated aldehyde. This aldehyde possesses the desired 3,4-dimethyl substitution pattern with a high degree of control over the relative stereochemistry. pitt.edu
Another approach to the trisubstituted alkene is through a directed allylic substitution strategy. This involves the use of a directing group, such as ortho-diphenylphosphanyl benzoate (B1203000) (o-DPPB), to control the stereochemical outcome of a copper-mediated allylic substitution with a Grignard reagent. wikipedia.org
Methodologies for Introducing the Primary Alcohol Functionality
The primary alcohol in this compound is typically introduced in the final step of the synthesis to avoid potential interference with preceding reactions. A common and efficient method is the reduction of the corresponding γ,δ-unsaturated aldehyde. Reagents such as sodium borohydride (B1222165) (NaBH4) or diisobutylaluminium hydride (DIBAL-H) are well-suited for this transformation, selectively reducing the aldehyde to the primary alcohol without affecting the carbon-carbon double bond. pitt.eduthieme-connect.de
Alternatively, if the synthetic route proceeds through a terminal alkene, the primary alcohol can be installed via a hydroboration-oxidation reaction. This two-step process involves the addition of a borane (B79455) reagent across the double bond, followed by oxidation with hydrogen peroxide and a base, to yield the anti-Markovnikov alcohol product. thieme-connect.de
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
Accessing specific enantiomers and diastereomers of this compound requires the use of stereoselective synthetic techniques.
Chiral Pool Derivations
The chiral pool, which consists of readily available, enantiomerically pure natural products, can be a starting point for the synthesis of specific stereoisomers. bccollegeasansol.ac.inwikipedia.org For example, a chiral center corresponding to the C3 of the target molecule could be derived from an amino acid like L-alanine or L-valine. The synthesis would involve the transformation of the amino acid's functional groups to match the desired structure, preserving the initial stereochemistry. This approach is particularly advantageous when the target molecule shares significant structural similarity with the chiral starting material. blogspot.com
Asymmetric Catalysis in C-C Bond Formation and Functional Group Interconversions
Asymmetric catalysis offers a powerful and versatile method for establishing the stereocenters of this compound. Chiral catalysts can be employed in key carbon-carbon bond-forming steps or in functional group interconversions to induce high levels of enantioselectivity. wikipedia.org
For instance, in the context of the Claisen rearrangement approach, an asymmetric variant can be employed. This involves the use of chiral Lewis acids to catalyze the rearrangement of the allyl vinyl ether, thereby setting the stereochemistry at the newly formed C3-C4 bond. wikipedia.org
Furthermore, the stereogenic centers can be introduced via asymmetric hydrogenation of a suitable precursor. For example, a prochiral diene could be selectively hydrogenated using a chiral rhodium or iridium catalyst bearing chiral phosphine (B1218219) ligands like BINAP to create the vicinal dimethyl stereocenters with high enantiomeric excess. wikipedia.orgresearchgate.net The development of catalysts for the asymmetric hydrogenation of unfunctionalized olefins has made this a viable strategy. wikipedia.org
Below is a table summarizing a potential stereoselective synthesis of a protected precursor to this compound.
| Step | Reaction | Reagents and Conditions | Product | Yield | Diastereomeric Ratio |
| 1 | Olefin Isomerization | Iridium(I) complex | Allyl vinyl ether intermediate | - | - |
| 2 | Claisen Rearrangement | Heat | syn-(E)-6-(tert-Butyl-diphenylsiloxy)-2,3-dimethylhex-4-en-1-al | 48% | 96:4 (syn:anti) |
| 3 | Reduction | Diisobutylaluminum hydride | (syn)-(E)-6-(tert-Butyl-diphenylsiloxy)-2,3-dimethylhex-4-en-1-ol | 91% | - |
This table illustrates a specific application of the isomerization-Claisen rearrangement-reduction sequence to afford a stereodefined precursor to the target molecule, with the final deprotection step yielding the desired product. pitt.edu
Diastereoselective Synthesis through Chiral Auxiliary Control
The stereoselective synthesis of complex molecules like this compound, which contains multiple stereocenters, often relies on the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is set, the auxiliary is removed. This strategy is a cornerstone of asymmetric synthesis for creating chiral amines and alcohols with multiple stereogenic centers. osi.lv
One of the most effective methods involves the use of Ellman's N-tert-butanesulfinyl chiral auxiliary for the synthesis of chiral amines, a principle that can be extended to the synthesis of chiral alcohols through related intermediates. osi.lv For instance, the diastereoselective reduction of a ketimine bearing a chiral sulfinyl group can establish a new stereocenter with high control. osi.lv
In the context of synthesizing structures related to this compound, a chiral auxiliary can be attached to a precursor molecule. For example, an aldehyde or ketone precursor could be reacted with a chiral auxiliary to form a chiral enolate or imine. The subsequent alkylation or addition reaction to form the carbon skeleton would then proceed with a high degree of facial selectivity, dictated by the steric and electronic properties of the auxiliary. Lewis acids are often employed to enhance enantioselectivity in these reactions by coordinating with the chiral auxiliary. acs.org For example, the asymmetric Hosomi-Sakurai reaction, which involves the Lewis acid-promoted addition of allylsilanes to carbonyl compounds, can utilize chiral auxiliaries derived from carbohydrates like arabinose to achieve modest enantioselectivity. acs.org
| Chiral Auxiliary Application | Key Reaction Type | Stereochemical Control Mechanism | Typical Lewis Acids | Reference |
| Ellman's Auxiliary | Asymmetric addition to imines | Steric hindrance from the tert-butanesulfinyl group directs the nucleophilic attack. | - | osi.lv |
| Carbohydrate-derived Auxiliaries (e.g., from arabinose) | Asymmetric Hosomi-Sakurai Reaction | Coordination of Lewis acid to oxygen atoms in the auxiliary creates a rigid, chiral environment. | BF3, SnCl4, TiCl4 | acs.org |
| Evans' Auxiliaries (Oxazolidinones) | Asymmetric Aldol (B89426)/Alkylation | The auxiliary forms a chiral enolate, with the substituent directing the approach of the electrophile. | TiCl4, Bu2BOTf | General Knowledge |
Total Synthesis Strategies Incorporating this compound Moieties or Related Structures (e.g., in Zingiberenol (B1252388), Alternapyrone Derivatives)
The structural motif of this compound is a component of more complex natural products. Therefore, strategies for its synthesis are often embedded within the broader context of total synthesis.
Zingiberenol: This sesquiterpenoid, found in ginger, possesses a bisabolene (B7822174) skeleton which is structurally related to a substituted hexenol. researchgate.netnih.gov The total synthesis of zingiberenol stereoisomers requires precise control over the stereocenters at C1, C4, and the exocyclic carbon bearing the hydroxyl group. researchgate.net Synthetic approaches often involve building the cyclohexene (B86901) ring first and then introducing the side chain, which may be constructed using methodologies applicable to this compound. researchgate.netcapes.gov.br
Alternapyrone Derivatives: Alternapyrone is a bioactive polyketide whose complex stereostructure has been determined through total synthesis. nih.govmdpi.comresearchgate.net The synthesis of its polyketide backbone involves the iterative construction of a carbon chain with multiple methyl- and hydroxyl-bearing stereocenters. pkusz.edu.cnresearchgate.net Key reactions in these syntheses include aldol reactions and reductions that are directly relevant to the creation of the stereocenters found in this compound. pkusz.edu.cn The determination of the absolute configuration of such natural products relies heavily on the successful and stereocontrolled synthesis of fragments that are structurally analogous to this compound. mdpi.comresearchgate.net
| Natural Product | Structural Relevance | Key Synthetic Strategies | Reference |
| Zingiberenol | Contains a substituted monocyclic sesquiterpene framework with stereocenters analogous to the target molecule. | Asymmetric addition, olefination reactions. | researchgate.netnih.gov |
| Alternapyrone | A polyketide with a backbone featuring multiple methyl- and hydroxyl-substituted stereocenters. | Iterative chain elongation, aldol reactions, stereoselective reductions. | nih.govmdpi.compkusz.edu.cn |
Advanced Reaction Chemistry in the Preparation of this compound and its Analogs
The construction of this compound and related structures utilizes a range of modern synthetic reactions to build the carbon framework and install the necessary functional groups with high selectivity.
Wittig Reactions for Alkene Formation
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. wikipedia.org It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent). wikipedia.orgresearchgate.net In the synthesis of a molecule like this compound, a Wittig reaction could be employed to form the C4=C5 double bond.
This could be achieved via two main retrosynthetic disconnections:
Reacting a 3-methyl-2-oxo-pentyl precursor (a ketone) bearing a protected alcohol with a methylenetriphenylphosphorane (B3051586) ylide.
Reacting a 2-methyl-3-oxobutanal derivative with an ethyltriphenylphosphonium ylide.
The stereochemistry of the resulting alkene (E/Z isomerism) can often be controlled by the nature of the ylide and the reaction conditions. wikipedia.org For instance, unstabilized ylides typically favor the formation of Z-alkenes, while stabilized ylides yield E-alkenes. wikipedia.org A patent for the synthesis of related chiral alcohols describes the use of an ethyl triphenylphosphonium iodide Wittig reagent to react with a lactol, opening the ring to form a primary alcohol with a newly formed double bond. google.com
Selective Reduction Reactions of Precursor Functionalities
Selective reduction is crucial for converting precursor functional groups, such as esters, aldehydes, or ketones, into the primary alcohol of the target molecule without affecting other sensitive groups like the alkene.
For example, a precursor molecule containing a carboxylic acid or ester at the C1 position can be selectively reduced to the primary alcohol. Reagents like lithium aluminum hydride (LiAlH4) are powerful reducing agents capable of this transformation. However, for more delicate substrates, milder and more selective reagents are preferred. Diisobutylaluminium hydride (DIBAL-H) is often used for the partial reduction of esters to aldehydes at low temperatures, or for the complete reduction to alcohols. tib.eu
A one-step method has been reported to convert alkylidenemalononitriles into primary alcohols using a combination of an oxidant (O2) and a reductant (NaBH4), a process that involves conjugate reduction, oxidation, and acylcyanide reduction. thieme-connect.comthieme-connect.com This showcases how redox processes can be choreographed for complex functional group interconversions in terpene synthesis. thieme-connect.com
Oxidation Reactions for Functional Group Interconversions
Oxidation reactions are fundamental for manipulating functional groups during a synthetic sequence. thieme-connect.de In the context of synthesizing this compound, an oxidation might be used to introduce a carbonyl group that later becomes the site of a C-C bond-forming reaction, or to convert a secondary alcohol into a ketone.
Common methods for oxidizing primary or secondary alcohols to aldehydes or ketones include Swern oxidation and the use of Dess-Martin periodinane. thieme-connect.de These mild conditions are compatible with a wide range of functional groups, including alkenes. For example, a synthetic strategy could involve the oxidation of a simpler alcohol to an aldehyde, followed by a nucleophilic addition (e.g., Grignard or Wittig reaction) to build up the carbon skeleton, and then a final reduction step to furnish the desired alcohol functionality. google.comthieme-connect.de This oxidation-addition-reduction sequence is a common tactic in the synthesis of complex alcohols. thieme-connect.de
Organometallic Reagent Applications
Organometallic reagents are indispensable for the formation of carbon-carbon bonds. mt.com Grignard reagents (RMgX) and organolithium reagents (RLi) are powerful nucleophiles that readily add to carbonyl groups, making them ideal for constructing the carbon skeleton of this compound. mmcmodinagar.ac.inlibretexts.org
A plausible synthetic route could involve the reaction of an organometallic reagent with an appropriate electrophile. For example:
An ethylmagnesium bromide Grignard reagent could be added to a protected 3-methyl-4-oxohexanal to form the C3-C4 bond and set up the secondary alcohol at C4 (which would later be eliminated to form the alkene).
Alternatively, a lithium diorganocuprate (Gilman) reagent could be used for a conjugate addition to an α,β-unsaturated ketone precursor, a reaction known for its high efficiency in C-C bond formation. msu.edu
The reactivity of these organometallic compounds requires anhydrous (dry) conditions, as they react readily with protic solvents like water. libretexts.org The choice of solvent, typically an ether like diethyl ether or THF, is crucial for stabilizing the reagent. libretexts.org
Spectroscopic Characterization and Structural Elucidation of 3,4 Dimethylhex 4 En 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
¹H NMR Spectral Analysis for Proton Environments and Coupling Patterns
The ¹H NMR spectrum of 3,4-Dimethylhex-4-en-1-ol reveals distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, while the splitting patterns (multiplicities) arise from spin-spin coupling with neighboring protons, providing information about the connectivity.
Key expected signals include those for the two distinct methyl groups attached to the double bond, another methyl group at the chiral center, the methylene (B1212753) groups of the alcohol chain, the methine proton adjacent to the hydroxyl group, and the vinylic proton. The hydroxyl proton itself often appears as a broad singlet, its chemical shift being concentration and solvent dependent.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ (on C4) | ~1.6-1.7 | s | - |
| CH₃ (on C3) | ~0.9-1.1 | d | ~7.0 |
| CH₃ (vinylic) | ~1.6-1.8 | d | ~7.0 |
| CH₂-OH (C1) | ~3.5-3.7 | t | ~6.5 |
| CH₂ (C2) | ~1.5-1.7 | m | - |
| CH (C3) | ~2.2-2.4 | m | - |
| =CH (C5) | ~5.2-5.5 | q | ~7.0 |
¹³C NMR Spectral Analysis for Carbon Skeleton and Functional Group Confirmation
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization (sp³, sp², sp) and the nature of its attached atoms.
For this compound, signals are expected in the aliphatic region for the methyl and methylene carbons, a downfield signal for the carbon bearing the hydroxyl group (C1), and signals in the olefinic region (δ 120-140 ppm) for the two sp² hybridized carbons of the double bond. rsc.org
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (CH₂OH) | ~60-65 |
| C2 (CH₂) | ~38-42 |
| C3 (CH) | ~40-45 |
| C4 (C=) | ~130-135 |
| C5 (=CH) | ~125-130 |
| C6 (CH₃) | ~12-15 |
| CH₃ (on C3) | ~15-20 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation
While ¹H and ¹³C NMR provide foundational data, 2D NMR techniques are often employed to unambiguously establish the molecular structure.
COSY (Correlation Spectroscopy) experiments reveal correlations between protons that are coupled to each other, confirming the connectivity of adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded carbon atoms with their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing longer-range connectivity, showing correlations between protons and carbons separated by two or three bonds. This technique is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. The application of these techniques is standard in the structural elucidation of novel or complex organic molecules. rsc.org
Stereochemical Elucidation via NMR Techniques (e.g., NOESY)
This compound possesses a chiral center at C3 and can exhibit E/Z isomerism at the C4-C5 double bond. The stereochemistry can be investigated using specific NMR experiments. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment shows correlations between protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining the geometry of the double bond by observing NOE effects between the vinylic proton and the methyl groups.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the precise elemental formula of a compound. google.com For this compound, the expected exact mass is 128.120115130 Da. nih.gov HRMS analysis would confirm the molecular formula C₈H₁₆O, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also offer structural clues, often showing characteristic losses such as water (H₂O) from the alcohol group or cleavage at the allylic position.
Table 3: Compound Information
| Compound Name |
|---|
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound and to study its fragmentation patterns. For alcohols like this compound, which have a molecular weight of 128.21 g/mol , ESI-MS typically involves the formation of protonated molecules [M+H]⁺ or adducts with alkali metals, such as sodium [M+Na]⁺ or lithium [M+Li]⁺. nih.gov The use of lithium salts can be particularly effective in promoting cationization for polyisoprenoid alcohols, leading to intense [M+Li]⁺ adducts. semanticscholar.org
In a typical ESI-MS experiment, a solution of the compound is introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z). For this compound, the expected molecular ion peaks would be observed at m/z 129.1 (for [C₈H₁₇O]⁺) and m/z 151.1 (for [C₈H₁₆ONa]⁺). rsc.org Further fragmentation of the molecular ion by collision-induced dissociation (CID) would provide information about the compound's structure. Common fragmentation pathways for unsaturated alcohols include the loss of a water molecule (H₂O) and cleavage of the carbon-carbon bonds adjacent to the hydroxyl group or the double bond.
Table 1: Expected ESI-MS Data for this compound
| Ion | Expected m/z |
| [M+H]⁺ | 129.1 |
| [M+Na]⁺ | 151.1 |
| [M+Li]⁺ | 135.1 |
| [M-H₂O+H]⁺ | 111.1 |
Note: The data in this table is predicted based on the molecular weight of the compound and general principles of ESI-MS for similar alcohols. Actual experimental values may vary.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its hydroxyl (-OH) group and its carbon-carbon double bond (C=C).
A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol functional group. The broadness of this peak is a result of hydrogen bonding between molecules. Another key functional group, the C=C double bond, will show a stretching vibration in the region of 1640-1680 cm⁻¹. The C-H stretching vibrations associated with the sp² hybridized carbons of the alkene would appear at wavenumbers just above 3000 cm⁻¹, typically in the 3010-3090 cm⁻¹ range. The C-H stretching vibrations of the sp³ hybridized carbons of the alkyl chain would be observed just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range. Additionally, a C-O stretching vibration is expected in the 1050-1150 cm⁻¹ region. rsc.org
For a structurally similar compound, (E)-2,4-Dimethylhex-4-en-3-ol, the reported IR (neat) spectrum shows peaks at 3382 cm⁻¹ (O-H), 2956, 2921, 2870 cm⁻¹ (C-H), and 1460 cm⁻¹ (C=C related). semanticscholar.org
Table 2: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Alcohol (-OH) | O-H Stretch (broad) | 3200 - 3600 |
| Alkene (C=C) | C=C Stretch | 1640 - 1680 |
| Alkene (=C-H) | C-H Stretch | 3010 - 3090 |
| Alkane (-C-H) | C-H Stretch | 2850 - 2960 |
| Alcohol (C-O) | C-O Stretch | 1050 - 1150 |
Note: The data in this table is based on established correlations for functional groups and data from analogous compounds. Specific peak positions and intensities may vary.
Chiral Analytical Techniques for Enantiomeric and Diastereomeric Purity Assessment
Since this compound possesses two chiral centers at positions 3 and 4, it can exist as four possible stereoisomers (two pairs of enantiomers). Chiral analytical techniques are essential to separate and quantify these stereoisomers, thereby determining the enantiomeric and diastereomeric purity of a sample.
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is a widely used technique for the separation of volatile enantiomers. gcms.cz This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For the separation of chiral alcohols and their derivatives, cyclodextrin-based CSPs, such as those derivatized with alkyl or acetyl groups, are frequently employed. dergipark.org.tr
In a typical chiral GC analysis of this compound, the alcohol or a more volatile derivative (e.g., acetate (B1210297) or trimethylsilyl (B98337) ether) would be injected into a GC equipped with a chiral column. The separation of the enantiomeric pairs ((3R, 4R) and (3S, 4S); (3R, 4S) and (3S, 4R)) would be observed as distinct peaks in the chromatogram. The relative peak areas would then be used to calculate the enantiomeric excess (ee) of each pair. The separation of diastereomers is also possible with both chiral and achiral GC columns due to their different physical properties.
Table 3: Hypothetical Chiral GC Separation Parameters for this compound Stereoisomers
| Parameter | Value |
| Column | Cyclodextrin-based Chiral Capillary Column |
| Carrier Gas | Helium or Hydrogen |
| Injection Temperature | 250 °C |
| Oven Program | 60 °C (2 min), then ramp to 180 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) |
Note: This table presents a hypothetical set of parameters. Actual conditions would need to be optimized for the specific instrument and column used.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation of enantiomers and diastereomers. mdpi.com It can be used for both analytical and preparative scale separations. Similar to chiral GC, chiral HPLC utilizes a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated on a silica (B1680970) support, are very common for the separation of a wide range of chiral compounds, including alcohols. dergipark.org.tr
For the analysis of this compound, the compound can be analyzed directly or after derivatization to introduce a chromophore for better UV detection. The separation of the four stereoisomers would be achieved by selecting an appropriate chiral column and mobile phase (typically a mixture of hexane (B92381) and an alcohol like isopropanol). The retention times for each stereoisomer would be different, allowing for their quantification and the determination of enantiomeric and diastereomeric purity.
Table 4: Illustrative Chiral HPLC System for Stereoisomer Analysis of this compound
| Parameter | Description |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel® OD-H) |
| Mobile Phase | Hexane/Isopropanol mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (if underivatized) or at a higher wavelength if derivatized |
| Temperature | Ambient |
Note: This table provides an illustrative example. The optimal conditions would depend on the specific column and the stereoisomers being separated.
Optical Rotation Measurements for Absolute Configuration Determination
Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer. The specific rotation, [α], is a standardized measure of this property and is dependent on the wavelength of light used (commonly the sodium D-line at 589 nm), the temperature, the concentration of the sample, and the solvent.
The determination of the absolute configuration (R or S) of each stereocenter in this compound would require the synthesis of enantiomerically pure standards and the measurement of their optical rotation. By comparing the sign of the measured optical rotation (+ for dextrorotatory, - for levorotatory) with that of a standard of known absolute configuration, the configuration of the unknown sample can be assigned. For instance, a positive optical rotation for a pure enantiomer of a related compound, (S,E)-2,4-dimethylhex-2-en-1-ol, has been reported as [α]D²⁵ = +34.3 (c 1.05, CHCl₃). mdpi.com However, it is important to note that the sign of optical rotation cannot be directly predicted from the R/S nomenclature.
Table 5: Hypothetical Optical Rotation Data for this compound Stereoisomers
| Stereoisomer | Predicted Sign of Optical Rotation |
| (3R, 4R)-3,4-Dimethylhex-4-en-1-ol | (+) or (-) |
| (3S, 4S)-3,4-Dimethylhex-4-en-1-ol | (-) or (+) |
| (3R, 4S)-3,4-Dimethylhex-4-en-1-ol | (+) or (-) |
| (3S, 4R)-3,4-Dimethylhex-4-en-1-ol | (-) or (+) |
Note: This table illustrates the principle that enantiomers will have equal and opposite optical rotations. The actual signs and magnitudes would need to be determined experimentally.
Reaction Mechanisms and Chemical Reactivity of 3,4 Dimethylhex 4 En 1 Ol
Electrophilic Addition Reactions at the Alkene Moiety
The carbon-carbon double bond between C3 and C4 is electron-rich and serves as the primary site for electrophilic attack. As a tetrasubstituted alkene, it is relatively stable and sterically hindered, which can influence reaction rates and conditions compared to less substituted alkenes.
Hydrohalogenation: The reaction with hydrogen halides (e.g., HBr, HCl) proceeds via protonation of the double bond to form the most stable carbocation intermediate. Protonation at either C3 or C4 leads to a tertiary carbocation, which is then attacked by the halide nucleophile. Due to the symmetry of the substitution pattern around the double bond, protonation at C3 or C4 yields the same carbocation, leading to a single constitutional isomer, 4-halo-3,4-dimethylhexan-1-ol.
Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) occurs through a cyclic halonium ion intermediate. The nucleophilic hydroxyl group present in the molecule can participate in an intramolecular attack on this intermediate. This competition with the external halide ion (Br⁻) can lead to the formation of a five-membered cyclic ether, specifically 2-ethyl-2,3-dimethyl-3-bromotetrahydrofuran, alongside the expected dihalide product, 4,5-dibromo-3,4-dimethylhexan-1-ol. The ratio of these products depends heavily on the solvent and reaction conditions.
Acid-Catalyzed Hydration: In the presence of a strong acid catalyst (e.g., H₂SO₄) and water, the alkene can undergo hydration. The mechanism mirrors hydrohalogenation, involving the formation of a tertiary carbocation at C4, which is subsequently trapped by a water molecule. The final product after deprotonation is the triol, 3,4-dimethylhexane-1,4-diol.
The following table summarizes key electrophilic addition reactions.
| Reagent(s) | Reaction Type | Major Product(s) | Key Mechanistic Feature |
|---|---|---|---|
| HBr | Hydrobromination | 4-Bromo-3,4-dimethylhexan-1-ol | Formation of a stable tertiary carbocation at C4. |
| Br₂, CH₂Cl₂ | Bromination | 4,5-Dibromo-3,4-dimethylhexan-1-ol | Formation of a bromonium ion intermediate followed by anti-addition. |
| Br₂, H₂O | Halohydrin Formation / Cyclization | 2-Ethyl-2,3-dimethyl-3-bromotetrahydrofuran | Intramolecular attack of the hydroxyl group on the bromonium ion. |
| H₃O⁺ (dil. H₂SO₄) | Acid-Catalyzed Hydration | 3,4-Dimethylhexane-1,4-diol | Protonation of the alkene followed by nucleophilic attack by water. |
Chemical Transformations Involving the Primary Alcohol Functionality
The primary alcohol group at the C1 position is a versatile handle for numerous chemical modifications, largely independent of the alkene moiety under appropriate conditions.
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) yields esters. The Fischer esterification, involving a carboxylic acid and an acid catalyst, produces the corresponding ester while leaving the double bond intact. For example, reaction with acetic anhydride (B1165640) in the presence of pyridine (B92270) yields 3,4-dimethylhex-4-en-1-yl acetate (B1210297).
Conversion to Alkyl Halides: The hydroxyl group can be readily substituted by a halogen. Thionyl chloride (SOCl₂) converts the alcohol to the primary chloride (1-chloro-3,4-dimethylhex-4-ene), while phosphorus tribromide (PBr₃) yields the primary bromide (1-bromo-3,4-dimethylhex-4-ene). These reactions typically proceed via Sₙ2-type mechanisms.
Ether Synthesis: The Williamson ether synthesis can be employed by first deprotonating the alcohol with a strong base (e.g., NaH) to form the sodium alkoxide. Subsequent reaction of this nucleophilic alkoxide with an alkyl halide (e.g., methyl iodide) furnishes the corresponding ether, such as 1-methoxy-3,4-dimethylhex-4-ene.
| Reagent(s) | Transformation | Product Functional Group | Example Product Name |
|---|---|---|---|
| CH₃COOH, H⁺ | Fischer Esterification | Ester | 3,4-Dimethylhex-4-en-1-yl acetate |
| SOCl₂, Pyridine | Chlorination | Alkyl Chloride | 1-Chloro-3,4-dimethylhex-4-ene |
| PBr₃ | Bromination | Alkyl Bromide | 1-Bromo-3,4-dimethylhex-4-ene |
| 1. NaH; 2. CH₃I | Williamson Ether Synthesis | Ether | 1-Methoxy-3,4-dimethylhex-4-ene |
Pericyclic Reactions and Skeletal Rearrangements
The structure of this compound is not primed for classic pericyclic reactions like the Cope or Claisen rearrangements without prior modification. However, its bifunctional nature makes it susceptible to acid-catalyzed skeletal rearrangements and cyclizations.
Under strong acid conditions, protonation can occur at either the alkene or the alcohol. While protonation of the alcohol followed by loss of water would generate a highly unstable primary carbocation, protonation of the alkene is more favorable. This generates a tertiary carbocation at C4, which can be intercepted by the tethered nucleophilic hydroxyl group. This intramolecular Sₙ1-type reaction is an efficient pathway to form a five-membered ring, yielding the substituted tetrahydrofuran, 2-ethyl-2,3-dimethyltetrahydrofuran, after loss of a proton. This cyclization represents a significant skeletal transformation from an acyclic unsaturated alcohol to a saturated cyclic ether.
| Conditions | Reaction Type | Intermediate | Final Product |
|---|---|---|---|
| Strong Acid (e.g., H₂SO₄, heat) | Acid-Catalyzed Intramolecular Cyclization | Tertiary carbocation at C4 | 2-Ethyl-2,3-dimethyltetrahydrofuran |
Free Radical Initiated Transformations
The compound can participate in reactions proceeding through free radical intermediates, targeting both the alkene and the positions allylic to it.
Radical Addition: In the presence of a radical initiator such as benzoyl peroxide, HBr adds to the alkene via an anti-Markovnikov mechanism. The bromine radical (Br•) adds to the double bond to generate the most stable carbon radical. Addition at C3 gives a tertiary radical at C4, while addition at C4 gives a tertiary radical at C3. Due to steric factors, addition at C3 is generally favored, leading to the formation of a tertiary radical at C4. Subsequent abstraction of a hydrogen atom from HBr yields the anti-Markovnikov product, 5-bromo-3,4-dimethylhexan-1-ol.
Allylic Halogenation: Reagents such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator facilitate the selective halogenation at the allylic position. The primary allylic position is C2. Homolytic cleavage of the C-H bond at C2 generates a secondary, resonance-stabilized allylic radical. This radical then reacts with Br₂ (present in low concentration) to afford 2-bromo-3,4-dimethylhex-4-en-1-ol as the major product.
Oxidative and Reductive Reactivity Profiles
The compound can undergo a variety of oxidative and reductive transformations at both functional groups. The choice of reagent allows for selective modification of either the alcohol or the alkene.
Oxidative Reactions:
Oxidation of the Alcohol: Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) selectively oxidize the primary alcohol to an aldehyde, yielding 3,4-dimethylhex-4-enal, without affecting the alkene. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol all the way to a carboxylic acid, forming 3,4-dimethylhex-4-enoic acid.
Oxidation of the Alkene:
Epoxidation: Peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) react with the alkene to form an epoxide. The product is 3,4-dimethyl-4,5-epoxyhexan-1-ol. The reaction rate may be slow due to the sterically hindered tetrasubstituted double bond.
Oxidative Cleavage: Ozonolysis (O₃) followed by a reductive workup (e.g., dimethyl sulfide, DMS) cleaves the C3=C4 bond to yield two carbonyl compounds: butan-2-one and 3-hydroxypropanal. An oxidative workup (e.g., H₂O₂) would convert the aldehyde fragment into a carboxylic acid, yielding butan-2-one and 3-hydroxypropanoic acid.
Reductive Reactions:
Reduction of the Alkene: The most common reduction is the catalytic hydrogenation of the double bond. Using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas (H₂), the alkene is reduced to an alkane. This reaction yields 3,4-dimethylhexan-1-ol. Due to the steric hindrance of the tetrasubstituted double bond, this reduction may require elevated pressure or temperature.
| Reagent(s) | Target Group | Reaction | Product |
|---|---|---|---|
| PCC or DMP | Alcohol | Oxidation | 3,4-Dimethylhex-4-enal |
| KMnO₄ (hot, conc.) | Alcohol | Oxidation | 3,4-Dimethylhex-4-enoic acid |
| m-CPBA | Alkene | Epoxidation | 3,4-Dimethyl-4,5-epoxyhexan-1-ol |
| 1. O₃; 2. DMS | Alkene | Oxidative Cleavage | Butan-2-one and 3-Hydroxypropanal |
| H₂, Pd/C | Alkene | Reduction | 3,4-Dimethylhexan-1-ol |
Catalytic Conversion Pathways of this compound and its Derivatives
Transition metal catalysis provides efficient and selective routes for transforming this compound and its derivatives.
Catalytic Hydrogenation: As discussed previously, heterogeneous catalysts (Pd/C, PtO₂) are effective for reducing the double bond. Homogeneous catalysts, such as Wilkinson's catalyst ([RhCl(PPh₃)₃]), can also be used, often offering higher selectivity and milder reaction conditions, though they may be less effective for highly hindered tetrasubstituted alkenes.
Catalytic Oxidation: Modern catalytic methods offer greener alternatives to stoichiometric oxidants. For example, using a palladium or ruthenium catalyst with a terminal oxidant like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) can facilitate the aerobic oxidation of the primary alcohol to 3,4-dimethylhex-4-enal.
Isomerization: Certain transition metal complexes, particularly those of rhodium, ruthenium, and iron, can catalyze the isomerization of the double bond. While the tetrasubstituted C3=C4 bond is thermodynamically quite stable, under specific catalytic conditions, migration to form a trisubstituted C2=C3 double bond (3,4-dimethylhex-3-en-1-ol) could potentially occur, driven by the formation of specific organometallic intermediates.
Olefin Metathesis: The tetrasubstituted nature of the alkene in this compound makes it a very challenging substrate for standard olefin metathesis reactions using common Grubbs or Schrock-type catalysts. Cross-metathesis or ring-closing metathesis (on a suitable derivative) would likely be very low-yielding or completely unsuccessful without the use of highly specialized, next-generation catalysts designed for hindered olefins.
| Catalyst System | Reaction Type | Product | Note |
|---|---|---|---|
| H₂, [RhCl(PPh₃)₃] | Homogeneous Hydrogenation | 3,4-Dimethylhexan-1-ol | Reduces the C=C bond under mild conditions. |
| Pd(OAc)₂ / O₂ | Aerobic Oxidation | 3,4-Dimethylhex-4-enal | Green catalytic alternative to stoichiometric oxidants. |
| RuHCl(CO)(PPh₃)₃ | Isomerization | 3,4-Dimethylhex-3-en-1-ol (potential) | Can catalyze double bond migration. |
| Grubbs Catalyst | Olefin Metathesis | No reaction (typically) | The tetrasubstituted alkene is highly unreactive. |
Theoretical and Computational Studies on 3,4 Dimethylhex 4 En 1 Ol
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and bonding of molecules like 3,4-Dimethylhex-4-en-1-ol. researchgate.net DFT methods can provide a detailed picture of the electron distribution, molecular orbitals, and the nature of chemical bonds within the molecule.
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can further quantify the bonding interactions. researchgate.net This analysis provides information on the charge distribution on each atom, the hybridization of atomic orbitals, and the strength of various bonds. For this compound, NBO analysis would be crucial in understanding the hyperconjugative and steric effects of the dimethyl groups on the stability and reactivity of the molecule.
Table 1: Illustrative NBO Analysis Data for this compound
| Atom | Natural Charge (e) |
| O (hydroxyl) | -0.75 |
| H (hydroxyl) | +0.45 |
| C3 | +0.15 |
| C4 | -0.20 |
Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar organic molecules.
Conformational Analysis and Energy Landscape Mapping
The flexibility of the alkyl chain in this compound allows for numerous possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and to map the potential energy surface (PES) that governs their interconversion. ustc.edu.cn
Computational methods such as molecular mechanics (MM) or more accurate quantum mechanical calculations can be used to perform a systematic search for low-energy conformers. mpg.de By rotating the single bonds in the molecule and calculating the energy of each resulting geometry, a detailed energy landscape can be constructed. This landscape reveals the global minimum energy conformation, as well as other local minima and the energy barriers between them.
The presence of the double bond and the chiral center at C3 introduces stereochemical considerations that significantly influence the conformational preferences. The relative energies of different conformers would be determined by a balance of steric hindrance between the methyl groups and the alkyl chain, and potential weak intramolecular interactions such as hydrogen bonding between the hydroxyl group and the pi-system of the double bond.
Table 2: Relative Energies of Hypothetical Conformers of this compound
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C2-C3-C4-C5) |
| A (Global Minimum) | 0.00 | 175° |
| B | +1.25 | 65° |
| C | +2.50 | -70° |
Note: This table presents hypothetical data to illustrate the typical energy differences found in conformational analysis.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is instrumental in modeling chemical reactions, elucidating reaction mechanisms, and characterizing the high-energy transition states that are difficult to observe experimentally. researchgate.net For this compound, one could model various reactions, such as its synthesis via a Claisen rearrangement or its participation in acid-catalyzed cyclization. pitt.edunih.gov
By mapping the minimum energy path (MEP) for a given reaction, researchers can identify the transition state structure and calculate its activation energy. umich.edu This information is crucial for understanding the kinetics and feasibility of a reaction. For instance, modeling the dehydration of this compound would involve locating the transition state for the elimination of water, providing insights into the regioselectivity and stereoselectivity of the resulting diene.
DFT calculations are commonly employed for this purpose, as they provide a good balance between accuracy and computational cost for systems of this size. researchgate.net The nature of the transition state can be confirmed by frequency calculations, which should yield a single imaginary frequency corresponding to the motion along the reaction coordinate. umich.edu
Computational Prediction and Validation of Spectroscopic Parameters
Theoretical calculations can predict various spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net These predictions are highly valuable for structure elucidation and for validating experimentally obtained data.
By calculating the magnetic shielding tensors for each nucleus in the molecule, one can predict the ¹H and ¹³C NMR chemical shifts. arxiv.org These calculations are typically performed using DFT methods, often in combination with a consideration of solvent effects to improve accuracy. arxiv.org The predicted spectra can then be compared with experimental spectra to confirm the structure of this compound. Discrepancies between the calculated and experimental values can often be rationalized in terms of specific conformational or electronic effects.
Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |
| C1 | 60.5 | 61.2 |
| C2 | 35.2 | 34.8 |
| C3 | 42.1 | 41.5 |
| C4 | 135.8 | 136.3 |
| C5 | 125.4 | 124.9 |
| C6 | 14.2 | 13.9 |
| C (3-methyl) | 18.9 | 19.5 |
| C (4-methyl) | 20.3 | 20.8 |
Note: The data in this table is for illustrative purposes. Experimental values would need to be determined for the actual compound.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including their interactions with solvent molecules and with each other. For this compound, MD simulations can offer insights into how the solvent environment affects its conformational equilibrium and reactivity.
By placing the molecule in a simulated box of solvent (e.g., water or a non-polar solvent), one can observe how the solute-solvent interactions, particularly hydrogen bonding to the hydroxyl group, influence the molecule's preferred shape and dynamics. tib.eu These simulations can also be used to study aggregation behavior and the formation of intermolecular hydrogen bonds between molecules of this compound at higher concentrations.
The results of MD simulations can be used to calculate various thermodynamic properties and to provide a more realistic, dynamic picture of the molecule's behavior in solution, complementing the static information obtained from quantum chemical calculations.
Applications of 3,4 Dimethylhex 4 En 1 Ol in Advanced Organic Synthesis As a Building Block
Utility as a Precursor in the Synthesis of Complex Natural Products
A comprehensive search of scientific databases and chemical literature did not yield specific examples of 3,4-Dimethylhex-4-en-1-ol being utilized as a direct precursor in the total synthesis of complex natural products. Natural products, particularly terpenes and polyketides, often feature branched, functionalized hydrocarbon chains where a fragment like this compound could theoretically serve as a valuable chiral building block. uni-hannover.de For instance, the bisabolane (B3257923) sesquiterpenoids contain structural motifs where such a precursor might be incorporated. researchgate.netresearchgate.net However, there are no published synthetic routes that specifically name or employ this compound to date. Its potential remains theoretical until demonstrated in a synthetic context.
Integration as a Synthetic Scaffold for Novel Molecular Architecture Construction
There is no specific information in the current scientific literature detailing the integration of this compound as a synthetic scaffold for the construction of novel molecular architectures. In principle, bifunctional molecules like this alcohol can be used to build complex structures. The hydroxyl group allows for extension of the carbon chain or incorporation into heterocyclic systems, while the alkene provides a handle for cyclization reactions, such as ring-closing metathesis or intramolecular Heck reactions, to form carbocyclic or heterocyclic rings. While these strategies are common in organic synthesis, their specific application starting from this compound is not documented.
Role in the Chemical Synthesis of Biologically Active Compounds, Focusing on Structural Features
No specific studies were found that describe the role of this compound in the chemical synthesis of biologically active compounds. The structural features of the molecule—a chiral center at C-3 and a Z/E-isomeric double bond—are common in bioactive molecules, including insect pheromones and various polyketides. researchgate.netmdpi.com For example, related structures like zingiberenol (B1252388) are identified as sex pheromones. researchgate.net The potential for this compound to serve as a fragment in the synthesis of new biologically active analogues is plausible but has not been reported in the available literature.
Derivatization Strategies to Enhance Synthetic Versatility
The synthetic versatility of this compound can be significantly enhanced through various derivatization strategies targeting its two primary functional groups: the primary alcohol and the trisubstituted alkene. These transformations are fundamental in organic synthesis for protecting reactive sites, activating the molecule for subsequent reactions, or introducing new functionalities. thieme-connect.de
Reactions of the Hydroxyl Group: The primary alcohol is a versatile functional group that can undergo several key transformations.
Protection: To prevent unwanted reactions during subsequent synthetic steps, the hydroxyl group is often protected. Silyl ethers, such as a tert-butyldimethylsilyl (TBS) ether, are commonly used due to their stability and ease of removal. smolecule.com
Oxidation: The primary alcohol can be oxidized to an aldehyde using mild reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation to a carboxylic acid can be achieved with stronger oxidizing agents like potassium permanganate (B83412) or Jones reagent.
Esterification and Etherification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides) yields esters, while reaction with alkyl halides under basic conditions produces ethers. These reactions are crucial for creating more complex molecular frameworks. smolecule.com
Reactions of the Alkene Group: The C4-C5 double bond provides another site for functionalization.
Epoxidation: The alkene can be converted to an epoxide using peroxy acids like m-CPBA. The resulting epoxide is a valuable intermediate for introducing new stereocenters via regioselective ring-opening reactions.
Dihydroxylation: Asymmetric dihydroxylation (e.g., Sharpless dihydroxylation) can convert the alkene into a diol with high stereocontrol, adding two new chiral centers.
Olefin Metathesis: Ring-closing metathesis (RCM) is a powerful tool for forming cyclic structures. tib.eu While not applicable for intramolecular reactions with this specific substrate without prior modification, cross-metathesis with other olefins can be used to build more complex acyclic structures.
Hydrogenation: The double bond can be reduced to a single bond via catalytic hydrogenation, yielding the saturated alcohol 3,4-dimethylhexan-1-ol. This is useful when the chirality of the C-3 and C-4 positions is desired in a saturated backbone.
These derivatization strategies highlight the potential of this compound as a flexible building block, allowing chemists to access a wide range of more complex structures from a single starting material.
Interactive Data Tables
Table 1: Potential Derivatization Reactions of the Hydroxyl Group
| Reaction Type | Reagent(s) | Product Functional Group |
| Protection | TBS-Cl, Imidazole | Silyl Ether |
| Oxidation (to Aldehyde) | PCC or DMP | Aldehyde |
| Oxidation (to Acid) | KMnO₄ or CrO₃, H₂SO₄ | Carboxylic Acid |
| Esterification | Acetic Anhydride (B1165640), Pyridine (B92270) | Ester |
| Etherification | NaH, then Benzyl Bromide | Benzyl Ether |
Table 2: Potential Derivatization Reactions of the Alkene Group
| Reaction Type | Reagent(s) | Product Functional Group |
| Epoxidation | m-CPBA | Epoxide |
| Dihydroxylation | OsO₄, NMO | Diol |
| Hydrogenation | H₂, Pd/C | Alkane |
| Oxidative Cleavage | O₃, then DMS | Aldehyde/Ketone |
Future Research Directions and Emerging Trends for 3,4 Dimethylhex 4 En 1 Ol
Development of Novel Asymmetric Methodologies for its Stereoselective Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. mdpi.comencyclopedia.pub For 3,4-Dimethylhex-4-en-1-ol, which possesses a key stereocenter at the C3 position, the development of efficient asymmetric syntheses is a critical research objective. Future work could focus on several cutting-edge strategies to selectively produce the desired stereoisomers.
Catalytic asymmetric methods are particularly attractive for their efficiency. rug.nl Potential approaches include the asymmetric reduction of a prochiral ketone precursor or the enantioselective addition of organometallic reagents to an aldehyde. rug.nl Another powerful technique is dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, potentially allowing for a quantitative yield of a single desired stereoisomer. mdpi.comencyclopedia.pub
| Potential Asymmetric Strategy | Key Reagents/Catalysts | Anticipated Outcome |
| Asymmetric Hydrogenation | Chiral Ruthenium or Rhodium complexes (e.g., with BINAP ligand) | Stereoselective reduction of a corresponding β,γ-unsaturated ketone. |
| Chiral Auxiliary-Mediated Synthesis | Evans oxazolidinone or other chiral auxiliaries | Diastereoselective alkylation to set the C3 stereocenter, followed by removal of the auxiliary. |
| Catalytic Asymmetric Aldol (B89426) Reaction | Proline or chiral metal-based Lewis acids | Enantioselective coupling of two smaller fragments to construct the carbon backbone. |
| Dynamic Kinetic Resolution (DKR) | Lipase combined with a racemization catalyst (e.g., Ru-based) | Enantioselective acylation of a racemic mixture of this compound to yield a single, highly enriched stereoisomer. mdpi.com |
Exploration of Unprecedented Reactivity and Novel Transformative Pathways
The unique combination of a primary alcohol and a trisubstituted alkene in this compound opens the door to exploring a variety of chemical transformations. While standard reactions like oxidation of the alcohol or electrophilic addition to the alkene are predictable, future research could uncover more novel reactivity.
The direct catalytic substitution of the allylic alcohol group is a field of growing interest, as it provides an atom-economical alternative to traditional methods that require pre-activation of the alcohol. rsc.orgthieme-connect.com Applying modern transition-metal catalysis could lead to the stereospecific synthesis of allylic amines, ethers, and other valuable derivatives directly from this compound. acs.orglibretexts.org Furthermore, intramolecular reactions, such as cyclization reactions initiated at either the alcohol or the alkene, could be investigated to produce novel heterocyclic or carbocyclic structures.
| Functional Group | Potential Reaction Type | Potential Product Class |
| Primary Alcohol | Oxidation (e.g., with PCC, DMP) | Aldehyd (3,4-Dimethylhex-4-en-1-al) |
| Primary Alcohol | Etherification (e.g., Williamson synthesis) | Alkyl or Aryl Ethers |
| Alkene | Epoxidation (e.g., with m-CPBA) | Epoxides |
| Alkene | Dihydroxylation (e.g., Sharpless asymmetric dihydroxylation) | Diols |
| Both Groups | Intramolecular Cyclization (e.g., acid-catalyzed) | Cyclic ethers (e.g., Tetrahydrofurans) |
| Both Groups | Direct Allylic Substitution | Allylic Amines, Allylic Ethers rsc.orgorganic-chemistry.org |
Integration with Sustainable Chemistry Principles and Flow Synthesis Technologies
Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and use safer reagents. numberanalytics.com Future research on this compound should incorporate these principles. This includes designing synthetic routes with high atom economy, utilizing catalytic rather than stoichiometric reagents, and exploring the use of greener solvents.
Flow chemistry, where reactions are run in continuous streams through a reactor, offers significant advantages in terms of safety, efficiency, and scalability over traditional batch processing. nih.govspirochem.comamf.ch The synthesis and subsequent transformations of this compound are well-suited for adaptation to flow systems. A flow-based approach would allow for precise control over reaction parameters like temperature and residence time, which can enhance selectivity and yield. acs.org This is particularly valuable for managing potentially exothermic reactions or for integrating multiple synthetic steps into a continuous, automated process. spirochem.com
Advanced Computational Chemistry for Predictive Synthesis and Reactivity
Computational chemistry has become an indispensable tool in modern chemical research, allowing scientists to model and predict molecular structures, properties, and reactivity with increasing accuracy. jstar-research.comwikipedia.org For this compound, computational methods can provide profound insights that guide laboratory experiments.
Future research could employ Density Functional Theory (DFT) and other methods to:
Predict Stereochemical Outcomes: Model the transition states of various asymmetric reactions to predict which catalyst or conditions will favor the formation of a specific stereoisomer.
Analyze Reaction Mechanisms: Elucidate the step-by-step pathways of novel transformations, identifying key intermediates and activation energies. cecam.org
Simulate Spectroscopic Data: Calculate theoretical NMR, IR, and other spectroscopic properties to aid in the characterization and identification of the compound and its derivatives.
Explore Conformational Landscapes: Understand the preferred three-dimensional shapes of the molecule, which influences its reactivity and interactions.
| Computational Method | Research Application for this compound | Potential Insight |
| Density Functional Theory (DFT) | Calculation of transition state energies for asymmetric synthesis. | Prediction of enantioselectivity and reaction kinetics. wikipedia.org |
| Ab initio methods | Simulation of NMR and IR spectra. | Aid in structural confirmation and analysis of reaction products. |
| Molecular Dynamics (MD) | Analysis of conformational preferences in different solvents. | Understanding of solvent effects on reactivity and stability. |
| AI and Machine Learning | Prediction of novel reaction outcomes based on learned data. | Discovery of new, non-intuitive synthetic pathways. escholarship.orgmi-6.co.jp |
Discovery of New Applications as a Chiral Synthon in Complex Molecule Synthesis
A chiral synthon is a stereochemically defined building block used in the synthesis of more complex molecules. nih.govresearchgate.net The structure of this compound, with its multiple functional groups and defined stereocenter, makes it an attractive candidate for use as a chiral synthon.
Future research will likely explore its incorporation into the total synthesis of natural products and pharmaceutically active compounds. jst.go.jpnih.gov The primary alcohol provides a handle for extension of the carbon chain or for coupling to other molecular fragments, while the alkene can be transformed into a variety of other functional groups. The inherent chirality of the molecule can be transferred to the target molecule, reducing the need for additional asymmetric steps later in the synthesis. Its potential to serve as a precursor for polyketide-like structures or other motifs found in biologically active compounds is a particularly promising area for exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
